molecular formula C21H18FN5O2S B2954584 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 894060-33-4

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide

Cat. No. B2954584
M. Wt: 423.47
InChI Key: IYLAYDZTBPVRBL-UHFFFAOYSA-N
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Description

The compound “2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide” is a derivative of the triazolopyridazine class . Triazolopyridazines have been reported to have significant biological activities, including acting as inhibitors for various kinases .


Synthesis Analysis

The synthesis of similar triazolopyridazine derivatives has been reported in the literature . Typically, these compounds are synthesized through multi-step reactions involving the formation of the triazolopyridazine core followed by various substitutions .


Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives has been studied using crystallography . These studies provide insight into the binding modes of these compounds, which can be useful for understanding their mechanism of action .


Chemical Reactions Analysis

Triazolopyridazine derivatives have been reported to undergo various chemical reactions during their synthesis . These reactions typically involve the formation of the triazolopyridazine core and subsequent substitutions .

Future Directions

The development of triazolopyridazine derivatives as kinase inhibitors is a promising area of research . Future work could involve the synthesis and testing of more derivatives to identify compounds with improved potency and selectivity .

properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-29-17-4-2-3-14(11-17)12-23-20(28)13-30-21-25-24-19-10-9-18(26-27(19)21)15-5-7-16(22)8-6-15/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLAYDZTBPVRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide

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